N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines elements of thiazole, pyrimidine, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole, pyrimidine, and piperidine derivatives, such as:
- Thiazole-based compounds
- Pyrimidine-based compounds
- Piperidine-based compounds
Uniqueness
N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of structural elements, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23N5OS |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H23N5OS/c1-11-9-12(2)20-17(19-11)23-8-4-5-13(10-23)16(24)22-18-21-14-6-3-7-15(14)25-18/h9,13H,3-8,10H2,1-2H3,(H,21,22,24) |
InChI Key |
HNISVKKPDCNWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC4=C(S3)CCC4)C |
Origin of Product |
United States |
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